molecular formula C6H11Cl B13820726 1-Chloro-1,2,2-trimethylcyclopropane CAS No. 21181-46-4

1-Chloro-1,2,2-trimethylcyclopropane

Cat. No.: B13820726
CAS No.: 21181-46-4
M. Wt: 118.60 g/mol
InChI Key: CKBYOLOYXJPWBW-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trimethylcyclopropane is an organic compound with the molecular formula C6H11Cl. It is a derivative of cyclopropane, characterized by the presence of a chlorine atom and three methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trichloro-4-methylpentane with a base, leading to the formation of the desired cyclopropane derivative . Another method includes the decomposition of 3,5,5-trimethylpyrazoline, which yields 1,1,2-trimethylcyclopropane, a closely related compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1,2,2-trimethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,2-trimethylcyclopropane involves its interaction with various molecular targets. For example, during hydrogenolysis, the compound interacts with the catalyst surface, leading to the cleavage of the cyclopropane ring and formation of new products . The exact pathways and intermediates depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,2,2-trimethylcyclopropane is unique due to the presence of both chlorine and three methyl groups, which influence its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on cyclopropane chemistry.

Properties

CAS No.

21181-46-4

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloro-1,2,2-trimethylcyclopropane

InChI

InChI=1S/C6H11Cl/c1-5(2)4-6(5,3)7/h4H2,1-3H3

InChI Key

CKBYOLOYXJPWBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)Cl)C

Origin of Product

United States

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